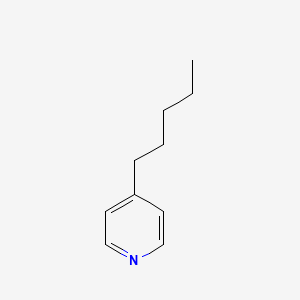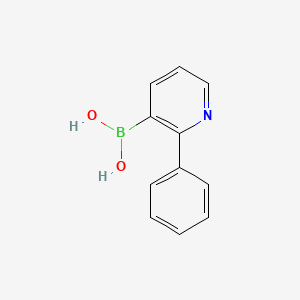
2-Phenylpyridine-3-boronic acid
説明
2-Phenylpyridine-3-boronic acid is a chemical compound with the molecular formula C11H10BNO2 and a molecular weight of 199.01 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of pyridinylboronic acids, including 2-Phenylpyridine-3-boronic acid, can be achieved through various methods. One of the most promising methods is the iridium- or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis
The InChI code for 2-Phenylpyridine-3-boronic acid is 1S/C11H10BNO2/c14-12(15)10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8,14-15H .Chemical Reactions Analysis
2-Phenylpyridine-3-boronic acid can participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .Physical And Chemical Properties Analysis
2-Phenylpyridine-3-boronic acid has a density of 1.2±0.1 g/cm3, a boiling point of 420.7±47.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 55.8±0.4 cm3 .科学的研究の応用
Sensing Applications
2-Phenylpyridine-3-boronic acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is crucial for developing both homogeneous assays and heterogeneous detection systems. The compound can be employed at the interface of the sensing material or within the bulk sample, enhancing the versatility of sensors.
Biological Labelling
The boronic acid moiety of 2-Phenylpyridine-3-boronic acid allows for selective binding to cis-diols, which are prevalent in biological molecules . This property is exploited in biological labelling, enabling researchers to tag and track various biomolecules within cellular environments.
Protein Manipulation and Modification
Researchers utilize 2-Phenylpyridine-3-boronic acid for protein manipulation and modification . The compound’s affinity for diols makes it suitable for modifying proteins that contain glycosylated side chains, thereby altering their function or stability.
Separation Technologies
In the field of separation technologies, 2-Phenylpyridine-3-boronic acid is used to create materials that can selectively bind to specific molecules . This is particularly useful in chromatography and electrophoresis, where the precise separation of compounds is essential.
Development of Therapeutics
The interaction of boronic acids with biological molecules opens up possibilities for the development of therapeutics . 2-Phenylpyridine-3-boronic acid can be a building block for creating molecules that interfere with biological pathways or serve as enzyme inhibitors.
Controlled Release Systems
In the pharmaceutical industry, 2-Phenylpyridine-3-boronic acid is incorporated into polymers for the controlled release of drugs . Its ability to respond to changes in the environment, such as pH or the presence of diols, makes it an excellent candidate for creating responsive drug delivery systems.
Safety And Hazards
When handling 2-Phenylpyridine-3-boronic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, immediate medical attention is required .
将来の方向性
The future directions of 2-Phenylpyridine-3-boronic acid research are likely to be influenced by its potential applications in various fields. For instance, its use in Suzuki-Miyaura cross-coupling reactions could be further explored to develop new synthetic methodologies . Additionally, its interactions with proteins and potential applications in cell labelling and manipulation could also be areas of future research .
特性
IUPAC Name |
(2-phenylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMAGGNQKVLKSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376725 | |
| Record name | 2-Phenylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyridine-3-boronic acid | |
CAS RN |
1029654-14-5 | |
| Record name | 2-Phenylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,3]Dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B1585809.png)
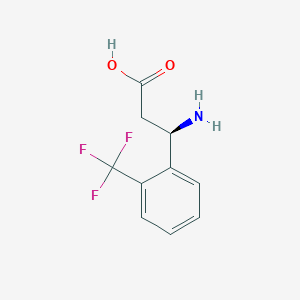

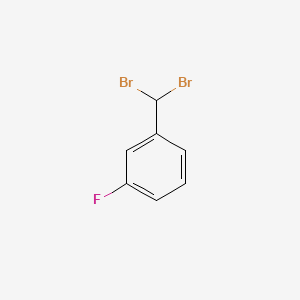

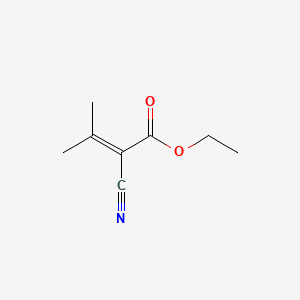
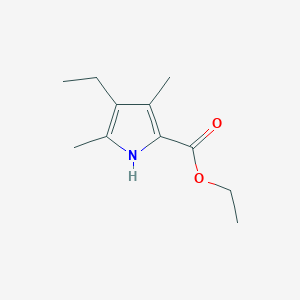
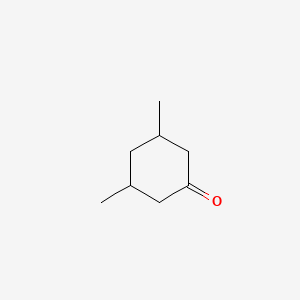


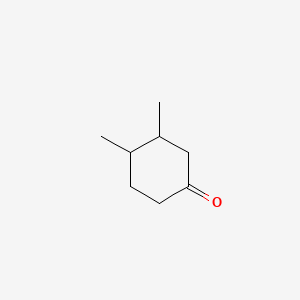

![Benzo[b]thiophene-6-carbaldehyde](/img/structure/B1585829.png)
